molecular formula C10H10O4S B277232 3-(Benzenesulfonyl)oxolan-2-one

3-(Benzenesulfonyl)oxolan-2-one

Cat. No.: B277232
M. Wt: 226.25 g/mol
InChI Key: NMOJFSCWVALDCM-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)oxolan-2-one is a heterocyclic compound featuring a five-membered oxolan-2-one (γ-butyrolactone) ring substituted at the 3-position with a benzenesulfonyl group.

Properties

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

3-(benzenesulfonyl)oxolan-2-one

InChI

InChI=1S/C10H10O4S/c11-10-9(6-7-14-10)15(12,13)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

NMOJFSCWVALDCM-UHFFFAOYSA-N

SMILES

C1COC(=O)C1S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1COC(=O)C1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxolan-2-one Derivatives

Structural Variations and Substituent Effects

The oxolan-2-one core is highly versatile, with substituents dictating physicochemical and functional properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight* Key Properties/Applications Evidence Source
3-(Benzenesulfonyl)oxolan-2-one 3-position: Benzenesulfonyl group ~242.3 g/mol† Likely high stability; potential sulfonylation reactivity N/A (Calculated)
3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one 3,4-positions: Bis(aryl) groups with hydroxyl and methoxy substituents Not reported Antioxidant or bioactive properties implied
(-)-Hinokinin 3,4-positions: Bis(1,3-benzodioxol-5-ylmethyl) groups ~384.4 g/mol‡ Antifungal/anti-inflammatory activity
3-Acetyl-3-hydroxyoxolan-2-one 3-position: Acetyl and hydroxyl groups ~144.1 g/mol§ Enhanced polarity; potential for hydrolysis
3-Heptyl-5-methyloxolan-2-one 3-position: Heptyl chain; 5-position: Methyl group ~184.3 g/mol¶ High lipophilicity; flavor/fragrance uses

*Molecular weights calculated based on formulas where necessary.
†Calculated for C₁₀H₁₀O₄S. ‡Calculated for C₂₀H₁₈O₆. §Calculated for C₆H₈O₃. ¶Calculated for C₁₁H₂₀O₂.

Key Observations:
  • Electronic Effects: The benzenesulfonyl group in the target compound is electron-withdrawing, likely increasing the electrophilicity of the lactone carbonyl compared to electron-donating groups (e.g., hydroxyl or methoxy in ). This could accelerate nucleophilic reactions like hydrolysis or aminolysis.
  • Steric Hindrance: Bulky substituents (e.g., bis(aryl) groups in hinokinin ) may hinder ring-opening reactions, whereas smaller groups (e.g., acetyl in ) favor accessibility.
  • Solubility : The sulfonyl group may reduce solubility in polar solvents relative to hydroxylated analogs (e.g., 3-hydroxy derivatives in ), but improve stability in organic phases.

Reactivity and Stability

  • Hydrolysis : Compounds like 4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methylthio]benzenesulfonate () suggest that sulfonate/sulfonyl-substituted lactones undergo hydrolysis influenced by pH and substituent electronics . The target compound’s hydrolysis rate may differ from alkyl- or aryl-substituted analogs due to the sulfonyl group’s inductive effects.
  • Stereochemical Considerations : Pilocarpine and epi-pilocarpine () highlight the role of stereochemistry in bioactivity . If 3-(Benzenesulfonyl)oxolan-2-one has chiral centers, its isomers could exhibit divergent reactivity or pharmacological profiles.

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